Product packaging for 3-Ketoaphidicolin(Cat. No.:)

3-Ketoaphidicolin

Cat. No.: B1258557
M. Wt: 336.5 g/mol
InChI Key: PCKFULMONJBMIR-OMAJZLRHSA-N
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Description

Historical Context of Discovery and Early Characterization

The discovery and characterization of 3-Ketoaphidicolin are intrinsically linked to the metabolic studies of its parent compound, aphidicolin (B1665134). Early research identified this compound as the principal metabolite of aphidicolin in in vitro studies using rat liver microsomes. nih.govtandfonline.com These investigations revealed that the transformation of the hydroxyl group at the C-3 position of aphidicolin to a ketone was the major metabolic pathway, accounting for over 90% of the metabolic profile. scielo.brnih.govtandfonline.com This conversion is a notable, though not unique, function of cytochrome P-450 enzymes. nih.govtandfonline.com

Further characterization was achieved through microbial transformation studies. A notable 1984 paper by John Ipsen and John P. Rosazza detailed experiments where this compound, which could be prepared in high yield from aphidicolin, was used as a starting material for further biotransformations by various microorganisms. acs.orgnih.govacs.org These experiments yielded several new derivatives, including 3-epi-aphidicolin and 6β-hydroxy-3-ketoaphidicolin, whose structures were determined using spectroscopic methods. acs.orgnih.gov This early work established this compound not only as a metabolite but also as a valuable substrate for generating novel chemical diversity. acs.org

Significance within Natural Product Chemistry and Biological Research

The significance of this compound spans both biological investigation and synthetic chemistry. In biological research, its primary importance lies in understanding the bioinactivation of aphidicolin. The formation of this compound leads to a substantial decrease in biological activity; it exhibits only about 10% of the inhibitory activity against DNA polymerase α compared to aphidicolin. scielo.brnih.govtandfonline.comoup.com This reduction in potency highlights the critical role of the C-3 hydroxyl group in the interaction between aphidicolin and the enzyme, making this compound a crucial compound in structure-activity relationship (SAR) studies. nih.gov

In the realm of natural product chemistry, this compound serves as a valuable and versatile intermediate. Its generation through oxidation of the C-3 hydroxyl group is a key synthetic modification. scielo.br It has been utilized as a precursor in both microbial transformations and classical semi-synthesis to create a range of new aphidicolan derivatives. scielo.bracs.org This strategic use allows chemists to explore how modifications to the aphidicolin scaffold affect biological function, moving beyond its role as a simple inactivation product. scielo.br

Overview of Research Trajectories for this compound

Research on this compound has evolved from its initial identification as a major, less active metabolite to its application as a strategic precursor in drug discovery programs. The initial trajectory focused on its role in the metabolism and detoxification of aphidicolin. nih.govtandfonline.com Studies confirmed it as an intermediate that could be further metabolized to inactive products like 18-noraphidicolinones. researchgate.netnih.govtandfonline.com

More recent research has shifted towards leveraging this compound as a starting point for creating new bioactive molecules. For instance, in the search for new antiparasitic agents, this compound was identified as having slight activity against Leishmania braziliensis. scielo.br While its own activity was modest, its status as a product of bio-inactivation in mammals suggested it could be a safe scaffold for further modification. scielo.br This led to the synthesis of derivatives, such as 3-oxime-aphidicolin, which demonstrated significantly enhanced and selective leishmanicidal activity without cytotoxicity to mammalian cells. scielo.br This trajectory illustrates a sophisticated approach in medicinal chemistry: taking a natural product's metabolite and using it as a foundation to build new compounds with improved and distinct therapeutic profiles. scielo.br

Data Tables

Table 1: Summary of this compound in Research

Attribute Description Source
Identity An oxidized metabolite/derivative of Aphidicolin. scielo.bracs.org
Primary Role Major product of Aphidicolin metabolism in rat liver microsomes. nih.govtandfonline.com
Biological Activity Exhibits ~10% of the DNA polymerase α inhibitory activity of Aphidicolin. scielo.brnih.govoup.com
Significance Key compound for SAR studies; precursor for semi-synthetic derivatives. scielo.bracs.orgnih.gov

| Synthetic Application | Used as a starting material for microbial and chemical synthesis of novel compounds. | scielo.brnih.gov |

Table 2: Compound Names Mentioned

Compound Name
This compound
3-oxime-aphidicolin
3-epi-aphidicolin
6β-hydroxy-3-ketoaphidicolin
18-noraphidicolinones

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O4 B1258557 3-Ketoaphidicolin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1S,2S,6R,7R,10S,12R,13R)-13-hydroxy-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-5-one

InChI

InChI=1S/C20H32O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-15,21-22,24H,3-12H2,1-2H3/t13-,14+,15-,17-,18-,19-,20-/m0/s1

InChI Key

PCKFULMONJBMIR-OMAJZLRHSA-N

Isomeric SMILES

C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO

Canonical SMILES

CC12CCC(=O)C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO

Synonyms

3-ketoaphidicolin

Origin of Product

United States

Biosynthesis and Metabolic Transformations of 3 Ketoaphidicolin

Natural Occurrence and Producing Organisms

3-Ketoaphidicolin is primarily recognized as a principal metabolic product derived from aphidicolin (B1665134). nih.gov Aphidicolin itself is a tetracyclic diterpenoid antibiotic produced by several fungal species, most notably Cephalosporium aphidicola. researchgate.netcapes.gov.brctdbase.org Other identified natural producers of aphidicolin include the fungi Nigrospora sphaerica and Phoma betae. researchgate.netnih.gov

While the biosynthesis of aphidicolin is exclusive to these fungal metabolisms, the transformation to this compound is a bioinactivation process that has been extensively studied in mammalian systems, particularly using rat liver microsomes. nih.govresearchgate.net This conversion is not typically a final product of the fungal biosynthetic pathway itself but rather a subsequent metabolic alteration. The process involves the oxidation of aphidicolin, which significantly reduces its biological activity. nih.govscielo.br For instance, this compound exhibits only about 10% of the inhibitory activity against DNA polymerase alpha compared to its precursor, aphidicolin. nih.govresearchgate.netscielo.br

Biosynthetic Pathways and Precursor Elucidation

The formation of this compound is a specific metabolic transformation of its direct precursor, aphidicolin. The broader biosynthetic journey begins much earlier with the cyclization of geranylgeranyl diphosphate (B83284) (GGDP), which is produced via the mevalonate (B85504) pathway in fungi like Nigrospora sphaerica. researchgate.netscielo.br

The biosynthesis of the aphidicolin scaffold is a multi-step enzymatic process. Heterologous expression studies have helped to elucidate the sequence, starting from the universal diterpene precursor, GGDP. tandfonline.com The key intermediates leading to aphidicolin, and subsequently to this compound, are outlined below.

Key Intermediates in Aphidicolin Biosynthesis and Metabolism

Compound Role Reference
Geranylgeranyl Diphosphate (GGDP) Universal precursor for diterpenes tandfonline.com
Aphidicolan-16β-ol Key intermediate formed by diterpene synthase tandfonline.comsecondarymetabolites.org
3-Deoxyaphidicolin Intermediate produced by subsequent hydroxylation tandfonline.comsecondarymetabolites.org
Aphidicolin Direct precursor to this compound nih.govtandfonline.com
This compound Principal metabolic inactivation product of aphidicolin nih.govresearchgate.net

The final step in the formation of this compound is the oxidation of the 3α-hydroxyl group of aphidicolin to a ketone. nih.gov This reaction is a critical part of the bioinactivation of aphidicolin. nih.gov this compound is itself an intermediate that can undergo further metabolism, such as 18-dehydroxymethylation, to produce inactive 18-noraphidicolinones. nih.govresearchgate.netresearchgate.net

The metabolic conversion of aphidicolin to this compound is catalyzed by the cytochrome P-450 enzyme system. nih.gov This oxidation of a secondary alcohol to a ketone is noted as an unusual, though not unique, function for a cytochrome P-450 enzyme. nih.gov Studies using rat liver microsomes have shown that this metabolic process is rapid and accounts for over 90% of the aphidicolin metabolism profile. nih.govscielo.br

The reaction is not mediated by cytosolic enzymes or microsomal 3α-hydroxysteroid oxidoreductases. nih.gov Research points to a specific constitutive cytochrome P-450 isozyme, one that is involved in the regulation of endogenous steroids, as the primary catalyst for this transformation in vitro. nih.govresearchgate.netresearchgate.net The activity of these microsomal enzymes can be influenced by various inducers, affecting the rate of aphidicolin inactivation.

Relative Rates of Aphidicolin Inactivation by Induced Rat Liver Microsomes

Microsome Treatment Rate of Inactivation (per nmol Cytochrome P-450) Reference
Untreated Highest nih.govresearchgate.net
Dexamethasone-induced Lower than untreated nih.govresearchgate.net
Phenobarbital-induced Lower than dexamethasone-induced nih.govresearchgate.net
β-Naphthoflavone-induced Lower than phenobarbital-induced nih.govresearchgate.net

Enzymatic Steps and Key Metabolic Intermediates

Pathway Engineering Approaches for Research Applications

Pathway engineering offers powerful strategies for the heterologous production and modification of complex natural products like aphidicolin and its derivatives for research purposes. By manipulating the biosynthetic gene clusters in tractable host organisms, researchers can enhance yields, produce specific intermediates, and generate novel analogues.

Heterologous Expression of the Aphidicolin Biosynthetic Cluster

A significant breakthrough in understanding and engineering the aphidicolin pathway was the identification and cloning of the responsible gene cluster from Phoma betae. nih.gov This cluster contains the essential genes encoding the enzymes that convert the primary metabolite GGDP into aphidicolin. The heterologous expression of this entire gene cluster in a suitable fungal host is a primary strategy for production.

Researchers successfully introduced the complete gene cluster for aphidicolin biosynthesis into the fungal host Aspergillus oryzae. nih.govresearchgate.net This was achieved by inserting four key genes—PbGGS (geranylgeranyl diphosphate synthase), PbACS (aphidicolan-16β-ol synthase), and two monooxygenase genes (PbP450-1 and PbP450-2)—into the host using four different expression vectors. nih.govresearchgate.net The resulting engineered A. oryzae strain was capable of producing aphidicolin, demonstrating the successful reconstitution of the entire pathway in a foreign host. nih.govresearchgate.net

Stepwise expression of the gene cluster provided valuable research insights into the function of each enzyme and allowed for the isolation of specific intermediates. For instance:

Transformants containing only PbGGS and PbACS produced the key intermediate aphidicolan-16β-ol. nih.govresearchgate.net

The addition of a third gene (PbP450-1 or PbP450-2) to the above system led to the production of 3-deoxyaphidicolin. nih.gov

This modular approach not only confirms the function of individual enzymes but also provides engineered strains that can be used as platforms to synthesize specific precursors for further in vitro or semi-synthetic studies. The use of alternative hosts like Saccharomyces cerevisiae has also been explored, with strains engineered to carry PbGGS and PbACS successfully producing the core intermediate aphidicolan-16β-ol. nih.govresearchgate.net

Metabolic Engineering for Enhanced Production

Beyond simple heterologous expression, metabolic engineering techniques can be applied to optimize the host's cellular machinery for increased production of the target compound. These strategies often focus on increasing the precursor supply and eliminating competing metabolic pathways.

In one study aimed at creating a versatile host for terpene production, researchers engineered the filamentous fungus Aspergillus oryzae RIB40. researchgate.net The process involved multiple modifications, including:

Deletion of Competing Pathways : Removing genes responsible for diverting precursors into other metabolic routes can channel more resources towards the desired product. For example, the deletion of genes like adh and AocexA was part of creating an optimized host strain. researchgate.net

These engineered hosts serve as powerful research tools, providing a chassis for the high-level production of heterologous natural products, including diterpenes from the aphidicolin family. researchgate.net Such platforms are invaluable for generating sufficient quantities of compounds for detailed biochemical and pharmacological investigation.

Microbial Biotransformation

Another engineering approach involves using whole microbial cells as biocatalysts to perform specific chemical transformations that are difficult to achieve through traditional chemical synthesis. The conversion of aphidicolin into this compound has been demonstrated using the fungus Chaetomium globosum. ufpb.br This highlights the potential for using specific microbial strains or their isolated enzymes to generate derivatives like this compound from a more readily available precursor. This method is a key tool for creating a library of related compounds for structure-activity relationship studies.

Table 1: Key Enzymes in the Aphidicolin Biosynthetic Pathway

Gene NameEnzyme NameFunction in Pathway
PbGGSGeranylgeranyl Diphosphate SynthaseSynthesizes the C20 precursor geranylgeranyl diphosphate (GGDP) from primary metabolism. nih.govnih.gov
PbACSAphidicolan-16β-ol SynthaseA bifunctional diterpene synthase that cyclizes GGDP to form the tetracyclic core structure, aphidicolan-16β-ol. frontiersin.orgnih.gov
PbP450-1Cytochrome P450 MonooxygenaseCatalyzes hydroxylation at specific positions on the aphidicolan skeleton. nih.govnih.gov
PbP450-2Cytochrome P450 MonooxygenaseCatalyzes hydroxylation at specific positions on the aphidicolan skeleton, leading to the final aphidicolin structure. nih.govnih.gov

Chemical Synthesis Methodologies for 3 Ketoaphidicolin and Analogs

Total Synthesis Strategies and Academic Approaches

The total synthesis of the aphidicolane skeleton, the core structure of 3-ketoaphidicolin, has been a target for numerous research groups, leading to a variety of elegant and innovative strategies. While many of these efforts culminated in the synthesis of aphidicolin (B1665134) itself, the established routes provide a clear blueprint for accessing this compound, typically requiring a final oxidation step at the C-3 position. The primary challenge lies in the stereocontrolled construction of the intricate tetracyclic system containing a bridged bicyclo[3.2.1]octane moiety and multiple stereocenters.

Stereoselective and Enantioselective Synthesis Techniques

The absolute and relative stereochemistry of the aphidicolane framework has necessitated the development and application of sophisticated stereoselective and enantioselective methods.

Key techniques employed in the total synthesis of the aphidicolin skeleton include:

Intramolecular Diels-Alder Reactions: This powerful cyclization strategy has been utilized to construct the tetracyclic skeleton of aphidicolan-type diterpenes. rsc.orgcapes.gov.br For instance, the thermolysis of a benzocyclobutene derivative can generate an o-xylylene (B1219910) which undergoes an intramolecular [4+2] cycloaddition to form the core ring system. rsc.org Another approach involves an intramolecular Diels-Alder reaction of a triene to form the aphidicolane-type ring system in a highly stereocontrolled manner. capes.gov.br

Cationic Cyclizations: A formal total synthesis of aphidicolin has been reported via a furan-terminated-epoxide-initiated cationic cyclization, which demonstrated complete transmission of asymmetry from the starting epoxide to the cyclized product. researchgate.net

Asymmetric Reductions and Alkylations: Enantioselective reductions, for example using diisopinocampheylchloroborane (DIP-Cl), have been crucial for setting key stereocenters. researchgate.net Furthermore, the stereoselective construction of the quaternary carbon at C-4 has been achieved through methods like α-alkylation of a cyano group. researchgate.netnih.govresearchgate.net

Chirality Transfer: In some synthetic routes, chirality is established early and then transferred through subsequent reactions. A gold-catalyzed cycloisomerization has been shown to effectively transfer chirality to an all-carbon quaternary center. nsf.gov

These enantioselective strategies are fundamental to producing optically pure aphidicolane precursors, which are essential for synthesizing biologically relevant molecules like (+)-3-ketoaphidicolin.

Development of Novel Methodologies in Total Synthesis

The pursuit of more efficient and elegant syntheses of the aphidicolin framework has spurred the development of novel chemical reactions and strategies. wiley.comscripps.edunih.gov

Notable innovations include:

Novel Carbonylations: One of the key steps in an early total synthesis of (±)-aphidicolin involved the carbonylation of an unsaturated tosylate using disodium (B8443419) tetracarbonylferrate (Collman's reagent), a reaction not previously used in natural product synthesis at the time. researchgate.net This step was critical for completing the construction of the aphidicolin skeleton. researchgate.net

Tandem Reactions: A new approach to the aphidicolin skeleton has been developed utilizing tandem transannular Diels-Alder/aldol reactions to construct the complex ring system efficiently. acs.orgacs.org

Innovative Functional Group Conversions: A novel one-step reaction was discovered for the efficient conversion of primary aliphatic amines into alcohols. researchgate.net This method was instrumental in overcoming challenges related to the conversion of a sterically hindered cyano group into a methyl group at the C-4 position during the total synthesis of scopadulin, an antiviral aphidicolane diterpene. nih.govresearchgate.net

The following table summarizes some of the key academic approaches to the total synthesis of the aphidicolin skeleton.

Key Strategy Starting Materials Key Reactions Reference(s)
Claisen Rearrangement & CarbonylationΔ4-4,10-dimethyloctalin-3,9-dioneClaisen rearrangement, Carbonylation with Collman's reagent researchgate.net
Furan-Terminated Epoxide CyclizationGeraniolCationic cyclization researchgate.net
Intramolecular Diels-Alder1-(1-cyano-5-methoxy-3-methylbenzocyclobuten-1-yl)hept-6-en-3-oneBenzocyclobutene thermolysis, Intramolecular Diels-Alder rsc.org
Enyne Cycloisomerization & Diels-AlderEnyne 9, Triene 7Cycloisomerization, Intramolecular Diels-Alder capes.gov.br
Tandem Transannular Diels-Alder/AldolNot specifiedTandem transannular Diels-Alder/aldol reactions acs.orgacs.org

Semisynthesis and Derivatization Strategies

Semisynthesis, starting from the readily available natural product aphidicolin, represents a more direct and efficient route to this compound and its analogs. researchgate.net This approach leverages the pre-existing complex scaffold of aphidicolin, allowing for targeted modifications to probe structure-activity relationships. scielo.br

Modification of Aphidicolin and Other Precursors for this compound Analogs

The most straightforward method for preparing this compound is the selective oxidation of the C-3 hydroxyl group of aphidicolin. scielo.br This transformation mimics the primary metabolic inactivation pathway of aphidicolin in vivo, where it is converted to this compound by cytochrome P-450 isozymes. scielo.brresearchgate.net

The synthesis typically involves:

Protection of other hydroxyl groups: To achieve selective oxidation at C-3, the primary hydroxyl groups at C-17 and C-18 may need to be protected. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are commonly used for this purpose. scielo.br

Oxidation of the C-3 hydroxyl: With the other hydroxyls protected, the secondary alcohol at C-3 can be oxidized to a ketone using standard oxidizing agents.

Deprotection: Removal of the protecting groups yields this compound. scielo.br

The structure of this compound is confirmed by spectroscopic methods. For example, in the ¹H NMR spectrum, the methylene (B1212753) protons at C-18 are deshielded compared to those in aphidicolin. scielo.br The presence of the ketone is also confirmed by a characteristic C=O stretching frequency in the infrared spectrum. scielo.br

Synthesis of Biologically Relevant Derivatives for Structure-Activity Relationship Studies

The synthesis of derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. nih.govoup.comnih.govmdpi.comrsc.orge3s-conferences.orgnih.gov Modifications are often focused on the C-3 position and other sites to explore their importance for activity and to develop analogs with improved properties. scielo.br

For instance, this compound has been used as a key intermediate in the synthesis of new potential leishmanicidal agents. scielo.br While this compound itself is largely inactive against mammalian cells, its derivatization can lead to potent compounds. scielo.br A notable example is the conversion of the C-3 ketone to an oxime, which generated a highly active compound against Leishmania. scielo.br This highlights that while the C-3 hydroxyl of aphidicolin is important for its DNA polymerase inhibition, modifications at this position can unlock different biological activities. nih.gov

The table below presents examples of semisynthetic derivatives of aphidicolin and their relevance.

Compound Name Modification from Aphidicolin Synthetic Purpose / Biological Relevance Reference(s)
This compound Oxidation of C-3 hydroxyl to a ketone.Major metabolite of aphidicolin; intermediate for SAR studies. scielo.brresearchgate.net scielo.brresearchgate.net
This compound Oxime Oximation of the C-3 ketone.Investigated for leishmanicidal activity; found to be a potent inhibitor of Leishmania growth. scielo.br scielo.br
3-Deoxyaphidicolin Removal of the C-3 hydroxyl group.Synthesized to study the importance of the C-3 hydroxyl for biological activity. scielo.br scielo.br
17-Acetylaphidicolin Acetylation of the C-17 hydroxyl group.Used in SAR studies to probe the role of the D-ring hydroxyls. researchgate.net researchgate.net
3-Epiaphidicolin Inversion of stereochemistry at the C-3 hydroxyl.Prepared to study the stereochemical requirements for biological activity. scholaris.ca scholaris.ca

Synthetic Challenges and Innovative Solutions

The synthesis of this compound and its parent compound, aphidicolin, is fraught with challenges typical of complex natural product synthesis. nih.govnih.govmerckgroup.commdpi.com

Key Synthetic Hurdles:

Construction of the Tetracyclic Core: Assembling the unique aphidicolane skeleton with its fused 6-5-6-5 ring system and bridged bicyclo[3.2.1]octane core is a significant challenge.

Stereocontrol: The molecule possesses eight stereocenters, and controlling the relative and absolute stereochemistry during synthesis is paramount. The trans-fusion of the A/B rings and the specific stereochemistry of the spiral C/D ring system are particularly difficult to achieve. researchgate.net

Quaternary Carbon Center: The creation of the quaternary carbon at the C-4 position, bearing two methyl groups, presents a steric challenge that requires robust C-C bond-forming reactions. researchgate.netnih.gov

Functional Group Manipulation: Selective manipulation of the four hydroxyl groups in aphidicolin for semisynthesis requires carefully planned protection and deprotection strategies. The conversion of sterically hindered functional groups, such as the cyano group used as a precursor to the C-4 methyl group in some total syntheses, can also be problematic. researchgate.net

Innovative Solutions:

Strategic Cyclizations: The use of powerful and predictable cyclization reactions like the intramolecular Diels-Alder and cationic polyene cyclizations has been a key solution to building the core structure efficiently. rsc.orgcapes.gov.brresearchgate.net

Development of Novel Reagents and Reactions: The challenges encountered have driven innovation, leading to the application of less common reagents like Collman's reagent for specific transformations and the development of entirely new reactions, such as the one-step conversion of primary amines to alcohols to install the C-4 methyl group. researchgate.netresearchgate.net

Stereo-divergent Routes: Researchers have developed routes that can be selectively tuned to produce either the aphidicolin (endo) or the related stemodin (B1251836) (exo) ring systems, showcasing a high level of stereochemical control. reading.ac.uk

Computational Chemistry: Modern approaches may employ computational tools to predict the outcomes of reactions and to design more efficient synthetic routes, overcoming challenges in a more systematic way.

The ongoing efforts in both total and semisynthesis continue to refine the approaches to this compound and its analogs, providing valuable tools for chemical biology and medicinal chemistry.

Molecular and Cellular Mechanisms of Action of 3 Ketoaphidicolin

Primary Molecular Targets and Binding Interactions

3-Ketoaphidicolin's primary mode of action is the direct inhibition of enzymes crucial for DNA replication. Its interaction with these molecular targets has been characterized through structural-activity relationship studies and kinetic analyses.

Inhibition of Eukaryotic DNA Polymerases (e.g., DNA Polymerase α, δ, ε)

The principal molecular targets of this compound are the B-family of eukaryotic DNA polymerases, which are essential for both DNA replication and repair. wikipedia.orgrndsystems.com Specifically, it shows inhibitory activity against DNA polymerase α, an enzyme critical for initiating DNA replication. nih.gov Like its parent compound, aphidicolin (B1665134), it is understood to be a selective inhibitor of these eukaryotic DNA polymerases, showing little to no effect on DNA polymerase β and γ. nih.gov

Structure-activity relationship studies, which assess how a molecule's structure relates to its biological activity, have been conducted on aphidicolin and numerous derivatives, including this compound. nih.gov These studies reveal that the presence of the keto group at position 3, a modification in the A-ring of the molecule, results in a significant reduction in inhibitory potency compared to aphidicolin. nih.govoup.com Despite this, this compound retains considerable activity, being approximately ten times less active than aphidicolin. oup.com This indicates that while the hydroxyl group at this position is important for maximal activity, it is not absolutely essential for binding to the polymerase. oup.com

Kinetic Analysis of Enzyme Inhibition

Kinetic analyses quantify the efficiency of an inhibitor. While specific Ki values for this compound are not extensively documented, its inhibitory effect is clear from comparative studies. The potency of aphidicolin derivatives is directly linked to their chemical structure, with modifications to the A-ring, such as in this compound, causing a more substantial loss of activity than changes to the D-ring. nih.gov

Table 1: Relative Inhibitory Activity of this compound against DNA Polymerase α
CompoundRelative Activity Compared to AphidicolinKey Structural FeatureReference
Aphidicolin1x (Baseline)C-3 Hydroxyl Group oup.com
This compound~10x less activeC-3 Keto Group oup.com

Impact on Cellular Processes in In Vitro Models

The molecular inhibition of DNA polymerases by this compound translates into significant disruptions of higher-order cellular processes, particularly DNA replication and cell cycle control.

Perturbation of DNA Replication and Repair Mechanisms

By inhibiting key DNA polymerases, this compound directly interferes with the process of DNA synthesis. imtm.cz This blockage of DNA replication can lead to the stalling of replication forks, which is a form of DNA damage. nih.govbiorxiv.org Such events trigger cellular DNA repair mechanisms, as the cell attempts to correct the lesion and maintain genomic stability. nih.gov The cell's ability to survive this disruption is closely linked to the efficiency of its DNA repair pathways. nih.gov Therefore, the primary effect of this compound on this front is the cessation of DNA replication, which secondarily activates the cell's DNA damage and repair response systems.

Influence on Cell Cycle Progression and Synchronization

The eukaryotic cell cycle is a tightly regulated series of events leading to cell division, composed of G1, S, G2, and M phases. nih.gov DNA synthesis occurs during the S phase. By inhibiting DNA polymerase α, this compound effectively blocks this synthesis, causing cells to arrest at the boundary between the G1 and S phases or within the S phase itself. imtm.cz

This effect is reversible; removing the compound allows the cells to re-enter the cell cycle. imtm.cz This property makes inhibitors of DNA synthesis like aphidicolin and its derivatives valuable tools in cell biology for synchronizing cell populations. nih.govnih.gov By treating a population of cells, researchers can accumulate them at a specific point in the cell cycle. dergipark.org.tr Upon removal of the inhibitor, the cells proceed through the subsequent phases in unison, allowing for detailed study of stage-specific cellular events. nih.govnih.gov

Investigation of Apoptosis and Cell Death Pathways in Cellular Systems

The process of programmed cell death, or apoptosis, is a crucial cellular mechanism. It can be initiated through two primary pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. teachmeanatomy.infowikipedia.org The intrinsic pathway is triggered by internal cellular stress signals such as DNA damage or the withdrawal of growth factors. teachmeanatomy.info Conversely, the extrinsic pathway is activated by external signals, specifically the binding of ligands to death receptors on the cell's surface. teachmeanatomy.infoscielo.org Both of these pathways converge on a common execution phase, leading to the controlled dismantling of the cell. teachmeanatomy.info

A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome with Apaf-1 and procaspase-9. nih.gov This complex activates caspase-9, which in turn activates executioner caspases like caspase-3. nih.gov The extrinsic pathway involves the activation of initiator caspases, such as caspase-8, upon ligand binding to death receptors. scielo.org This also leads to the activation of executioner caspases. wikipedia.orgnih.gov

While the broader mechanisms of apoptosis are well-established, specific investigations into how this compound directly influences these pathways are not extensively detailed in the provided search results. The primary focus of the available literature is on its role as a metabolite of aphidicolin and its comparative activity in inhibiting DNA polymerase.

Identification of Additional Protein Targets and Off-Target Effects

The primary molecular target of this compound's parent compound, aphidicolin, is DNA polymerase alpha. nih.govcapes.gov.br Research indicates that this compound, a major metabolite of aphidicolin, also inhibits DNA polymerase alpha, although with significantly less potency. nih.govcapes.gov.br Specifically, this compound exhibits approximately 10% of the inhibitory activity of aphidicolin against this enzyme. nih.govcapes.gov.br

The process of identifying protein targets for a compound is a critical step in drug discovery. patsnap.com This helps in understanding not only the intended therapeutic actions but also potential off-target effects that could lead to adverse reactions. nih.govplos.org Techniques such as chemical proteomics and high-throughput proteomics are employed to identify both primary and secondary protein interactions. patsnap.com

In the case of this compound, it is itself a product of metabolic activity, specifically the oxidation of aphidicolin by cytochrome P-450 enzymes in liver microsomes. nih.govcapes.gov.br This metabolic conversion is a key factor in the bioinactivation of aphidicolin. nih.gov Beyond its interaction with DNA polymerase alpha, the provided research does not specify other direct protein targets or off-target effects of this compound. Further metabolic processes can occur, where this compound is converted into 18-noraphidicolinones, which are inactive in inhibiting DNA polymerase alpha. nih.govcapes.gov.br

Comparative Mechanistic Studies with Aphidicolin and its Derivatives

Aphidicolin and its derivatives have been the subject of structure-activity relationship studies to understand how chemical modifications affect their ability to inhibit DNA polymerase alpha. nih.gov These studies have shown that alterations to the A-ring of the aphidicolin structure lead to a more significant loss of inhibitory activity compared to modifications on the D-ring. nih.gov This suggests a critical role for the C-18 function in the interaction between aphidicolin and DNA polymerase alpha. nih.gov

This compound, which features an oxidized C-3 position (a ketone instead of a hydroxyl group), retains considerable, though diminished, activity. oup.com It is about ten times less active than aphidicolin in inhibiting DNA polymerase alpha. oup.com This indicates that while the C-3 position is important for optimal activity, it is not absolutely essential for the compound's interaction with the enzyme. oup.com

The metabolism of aphidicolin to this compound is a key aspect of its bioinactivation. nih.gov This conversion is carried out by a specific constitutive cytochrome P-450 isozyme. nih.govcapes.gov.br The rate of this inactivation can be influenced by the induction of different microsomal enzymes. nih.govcapes.gov.br

Table 1: Comparative Inhibition of DNA Polymerase α

CompoundRelative Inhibitory Activity
Aphidicolin~100%
This compound~10% nih.govcapes.gov.br
18-noraphidicolinonesInactive nih.govcapes.gov.br

Structure Activity Relationship Sar Studies and Analog Design for 3 Ketoaphidicolin

Design and Synthesis of 3-Ketoaphidicolin Analogs for SAR

The design and synthesis of analogs of this compound are central to understanding the structural requirements for biological activity. These studies often involve systematic modifications of the aphidicolane skeleton to probe the importance of different regions of the molecule.

Systematic Modification of Key Structural Regions (e.g., A-ring, D-ring, C-18 function)

SAR studies on aphidicolin (B1665134) and its derivatives, including this compound, have highlighted the differential importance of its various structural domains.

A-Ring Modifications: Alterations in the A-ring of the aphidicolane structure have been shown to significantly impact biological activity. nih.gov For instance, the oxidation of the C-3 hydroxyl group to a ketone, as in this compound, results in a notable decrease in inhibitory activity against DNA polymerase alpha. scielo.broup.com Further modifications to the A-ring, such as the introduction of an oxime group at the C-3 position of 3-oxo-aphidicolin, have been explored to investigate the potential for restoring or modulating activity. scielo.br Studies have shown that modifying the A-ring generally leads to a reduction in leishmanicidal activity. scielo.br Any modification of the A-ring, including the introduction of additional hydroxyl groups or the oxidation of the C-3 hydroxyl group, has been found to reduce intracellular activity against Leishmania amastigotes. nih.gov

D-Ring Modifications: The D-ring of the aphidicolane skeleton also plays a role in its biological activity, although modifications in this region appear to be better tolerated than those in the A-ring. nih.gov For example, the introduction of a double bond between carbons 15 and 16 in 15-ene-16-deoxy-aphidicolin led to only a threefold reduction in inhibitory activity, likely due to a conformational change in the D-ring affecting the position of the critical 17-OH group. nih.gov However, the complete removal of the 17-OH group in derivatives like 16-oxo and 16-demethoxy aphidicolin results in a severe loss of inhibitory properties. nih.gov In the context of antileishmanial activity, changes in the D-ring's substitution pattern did not influence activity as strongly as modifications in the A-ring region. asm.org For instance, the introduction of an epoxide ring at C-16 or deoxygenation at this position did not significantly alter antileishmanial activity compared to aphidicolin. nih.gov

C-18 Function: The C-18 hydroxymethyl group is another critical functional group for the biological activity of aphidicolin and its analogs. Its removal or modification can lead to a significant loss of activity, underscoring its importance in the interaction with target enzymes. nih.gov Drastic effects on antiprotozoal activity were observed when the exocyclic methyl or hydroxymethyl groups at C-4 were altered. nih.gov Irreversible blocking of the hydroxyl functions at C-3 and C-18 significantly reduced antiprotozoal activity. nih.gov

Impact of Specific Functional Group Alterations on Biological Activity

The biological activity of this compound and its analogs is highly sensitive to specific functional group alterations.

Hydroxyl Groups: The hydroxyl groups at positions 17 and 18 are considered critical for the interaction with DNA polymerase α. nih.gov Their removal or acetylation leads to a more than 10-fold reduction in inhibitory activity. nih.gov In contrast, the removal of the 3-OH group, as in 3-deoxy-aphidicolin, or its oxidation to a ketone in this compound, results in a more moderate reduction of inhibitory properties (3- to 10-fold). nih.gov This suggests that the 3-OH group does not form a critical hydrogen bond with the protein. nih.gov The free hydroxyl groups at C-17 and C-18 are also important for antileishmanial activity, as their protection leads to inactive compounds. scielo.br

Oxo Group: The presence of the keto group at the C-3 position in this compound is a key feature that distinguishes it from aphidicolin. While this modification reduces its potency against DNA polymerase α, it also presents an opportunity for further chemical derivatization to create novel analogs. scielo.br For instance, the synthesis of an oxime derivative from 3-oxo-aphidicolin has been explored. scielo.brresearchgate.net

Esterification and Etherification: Esterification of the hydroxyl groups can have varied effects. For example, the 17-crotonate of aphidicolin showed no inhibitory effect on DNA polymerase α. jst.go.jp Similarly, ether derivatives, such as mono- and dibenzylethers, also lacked activity. jst.go.jp However, in the context of antileishmanial activity, esterification leading to aphidicolin tosylate or aphidicolin glycinate (B8599266) did not reduce antiprotozoal activity, suggesting they might act as prodrugs. nih.govasm.org

The following table summarizes the impact of various modifications on the biological activity of aphidicolin derivatives:

ModificationCompound ExampleEffect on DNA Polymerase α InhibitionEffect on Antileishmanial Activity
A-Ring
Oxidation of C-3 OH to ketoneThis compound3- to 10-fold reduction nih.govReduced scielo.brnih.gov
Removal of C-3 OH3-Deoxyaphidicolin3- to 10-fold reduction nih.gov-
Introduction of C-3 oxime3-Oxo-aphidicolin oxime-Moderately selective for L. braziliensis scielo.br
D-Ring
15,16-double bond, 16-deoxy15-ene-16-deoxy-aphidicolin3-fold reduction nih.gov-
Removal of 17-OH16-Oxo-aphidicolinSevere reduction nih.gov-
Epoxide at C-1616,17-Epoxy-aphidicolin-Unchanged nih.gov
C-18 Function
Deoxygenation at C-1818-Deoxy-aphidicolin-Higher than C-18 deoxygenated derivative with A-ring modification nih.gov
Other
Acetylation of 17-OH or 18-OH17-Acetyl-aphidicolin>10-fold reduction nih.govInactive scielo.br
Esterification (tosylate, glycinate)Aphidicolin tosylate, Aphidicolin glycinate-Not reduced nih.govasm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com This approach can be valuable in understanding the SAR of this compound and guiding the design of new, more potent analogs. mdpi.comnih.gov

QSAR models are developed by correlating molecular descriptors, which are numerical representations of the chemical structure, with the observed biological activity. nih.gov These descriptors can encode various aspects of the molecule, such as its electronic, steric, and lipophilic properties. researchgate.net For a series of this compound analogs, a QSAR model could help to identify the key structural features that are most influential for their biological activity. The process typically involves data preparation, model building, and rigorous validation to ensure the model's predictive power. csit.am While specific QSAR studies focused solely on this compound are not extensively reported in the provided context, the principles of QSAR are broadly applicable. A well-validated QSAR model could be used for the virtual screening of large compound libraries to identify new potential inhibitors, and to prioritize the synthesis of the most promising candidates. mdpi.comcsit.am

Computational Approaches in SAR Analysis

In addition to QSAR, other computational methods play a significant role in the SAR analysis of this compound and its analogs.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can provide insights into how it and its analogs bind to the active site of target proteins like DNA polymerase α. nih.govnih.gov

For instance, structural data from the crystal structure of human DNA polymerase α in a complex with aphidicolin has provided a basis for understanding the interactions at the molecular level. nih.gov This information can be used to perform docking simulations with this compound and its derivatives to rationalize their observed activities. nih.gov Molecular dynamics simulations can further complement docking studies by providing a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the binding mode and the influence of molecular flexibility on the interaction. mdpi.com These simulations can help to refine the understanding of the binding hypotheses generated by docking. mdpi.com

Predictive Modeling for Target Binding and Selectivity

Predictive modeling, encompassing a range of computational techniques including QSAR and machine learning, can be employed to forecast the target binding affinity and selectivity of novel this compound analogs. By training models on existing data for a series of compounds, it is possible to predict the activity of new, unsynthesized molecules. csit.am

These models can help in designing analogs with improved selectivity for a particular target, which is crucial for minimizing off-target effects. For example, computational models could be developed to predict the binding affinity of this compound derivatives not only to DNA polymerase α but also to other related enzymes, thereby guiding the design of more selective inhibitors. The use of such predictive tools can significantly accelerate the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success. researchgate.net

Elucidation of Pharmacophoric Features for DNA Polymerase Inhibition

The investigation into the structure-activity relationships (SAR) of this compound and other aphidicolin analogs has been instrumental in defining the key pharmacophoric features required for the inhibition of DNA polymerase α. nih.gov While aphidicolin itself is a potent inhibitor, the study of its derivatives, including this compound, reveals a nuanced structural landscape for activity. apexbt.commedchemexpress.com The tetracyclic diterpenoid structure of aphidicolin serves as the foundational scaffold, but specific functional groups are critical for its inhibitory action against the enzyme. ebi.ac.uk

Analysis of various analogs has shown that modifications at different positions on the aphidicolin skeleton have a marked impact on inhibitory potency. Research indicates that the C-18 hydroxyl group plays a crucial role in the interaction with DNA polymerase α. nih.gov Furthermore, the spatial arrangement of hydroxyl groups, particularly the one equivalent to the C18 hydroxyl of aphidicolin, is considered essential for activity. nih.gov

Studies on derivatives with altered A- and D-rings have demonstrated that changes in the A-ring lead to a more significant loss of activity compared to modifications in the D-ring. nih.gov For instance, this compound, which has a ketone group at the C-3 position instead of a hydroxyl group, retains considerable activity, though it is approximately ten times less active than aphidicolin itself. oup.com This finding suggests that while the hydroxyl group at C-3 contributes to potency, it is not an absolute requirement for inhibition. oup.com

Conversely, modifications that drastically alter or remove key hydroxyl groups often lead to a substantial decrease or complete loss of inhibitory function. Derivatives lacking the hydroxyl groups at positions 16 and 17 were found to be 100-fold weaker inhibitors than aphidicolin. capes.gov.brnih.gov Moreover, diacetyl and triacetyl derivatives at positions 17, 18, and 3, as well as the 3-epi derivative of aphidicolin, were reported to be inactive. capes.gov.brnih.gov This highlights the importance of the number and stereochemistry of these hydroxyl groups for effective binding to the polymerase.

Modeling studies have been employed to further understand these interactions, suggesting that the bicyclooctane C, D rings of aphidicolin could be substituted with an aromatic moiety while preserving the critical spatial orientation of the C18 hydroxyl group equivalent. nih.gov Active compounds, like aphidicolin, generally act as competitive inhibitors with respect to dCTP. capes.gov.brnih.govncats.io

The collective data from these SAR studies allows for the construction of a pharmacophore model for DNA polymerase α inhibition by aphidicolin-type compounds. The key features of this model include:

A rigid tetracyclic core: This provides the structural framework for the correct orientation of the crucial functional groups.

A critical hydroxyl group at C-18 (or a bioisosteric equivalent): This appears to be the most critical feature for interaction with the enzyme. nih.gov

Hydroxyl groups at C-16 and C-17: The presence and correct stereochemistry of these groups are important for maintaining high inhibitory potency. capes.gov.brnih.gov

A specific stereochemistry at C-3: While a hydroxyl group at C-3 enhances activity, its presence as a ketone in this compound demonstrates some level of acceptable modification. However, epimerization at this position leads to inactivity. oup.comcapes.gov.brnih.gov

This pharmacophore model serves as a valuable guide for the design of novel and potentially more potent DNA polymerase inhibitors based on the aphidicolin scaffold.

Research Findings on Aphidicolin Analogs and DNA Polymerase α Inhibition

Compound/DerivativeModification from AphidicolinRelative Inhibitory Activity against DNA Polymerase αReference(s)
This compound C-3 hydroxyl group is oxidized to a ketone.~10-fold less active than aphidicolin. oup.com
17-Acetylaphidicolin Acetyl group at the C-17 hydroxyl.10-fold weaker than aphidicolin. capes.gov.brnih.gov
16,17-Anhydro-16,17-dihydroxy-aphidicolane derivatives Lacking hydroxyl groups at positions 16 and 17.100-fold weaker than aphidicolin. capes.gov.brnih.gov
17,18-Diacetylaphidicolin Acetyl groups at C-17 and C-18 hydroxyls.Inactive. capes.gov.brnih.gov
3,17,18-Triacetylaphidicolin Acetyl groups at C-3, C-17, and C-18 hydroxyls.Inactive. capes.gov.brnih.gov
3-Epiaphidicolin Epimerization at the C-3 position.Inactive. capes.gov.brnih.gov

Academic Research Applications and Chemical Biology Tools

Utilization as a Research Probe for DNA Replication Studies

While aphidicolin (B1665134) is widely used as a research probe to halt DNA replication, 3-ketoaphidicolin is not typically employed for this purpose due to its diminished potency. ontosight.aincats.io Instead, it is studied as a key metabolic product that influences the efficacy and duration of action of aphidicolin in experimental systems. nih.gov The primary mechanism of action for this class of compounds involves binding at or near the dNTP-binding site of DNA polymerase α, competitively inhibiting dCTP incorporation and thereby arresting DNA synthesis. nih.govncats.ionih.gov Research indicates that this compound retains approximately 10% of the inhibitory activity of aphidicolin against DNA polymerase α. nih.govoup.com

CompoundRelative Inhibitory Activity on DNA Polymerase α
Aphidicolin100%
This compound~10%

This table presents the approximate relative activity of this compound compared to its parent compound, Aphidicolin, based on findings from in vitro studies. nih.govoup.com

Cell cycle synchronization is a fundamental technique in molecular biology that enables the study of phase-specific cellular events. nih.gov Chemical inhibitors of DNA replication are frequently used to arrest a population of cells at a specific checkpoint. nih.govdergipark.org.tr Aphidicolin is a classic agent for this, reversibly blocking cells at the G1/S boundary. hellobio.comnih.gov Upon removal of aphidicolin, the cells proceed through the S phase in a synchronized manner. nih.govresearchgate.net

Given its reduced activity, this compound is not used as a primary agent for inducing cell cycle arrest. However, its formation in situ from aphidicolin is a critical consideration in long-duration synchronization protocols, as the metabolic conversion to the less active 3-keto form can lead to a gradual release from the cell cycle block. nih.gov This metabolic inactivation underscores the importance of understanding the complete metabolic profile of a chemical probe when interpreting experimental results. scielo.br

The deliberate induction of replication stress is a common strategy to investigate the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA lesions and coordinates cell-cycle checkpoints. frontiersin.orgnih.gov By inhibiting replicative DNA polymerases, compounds like aphidicolin cause replication forks to stall, which is recognized by the cell as a form of DNA damage, activating the DDR cascade, including key kinases like ATR and ATM. nih.govsemanticscholar.orgnih.gov

The role of this compound in this context is primarily as a benchmark for structure-activity relationship studies. Its reduced ability to inhibit DNA polymerases means it is a much weaker inducer of replication stress compared to aphidicolin. nih.govscielo.br Researchers can use this differential activity to probe the specific concentration-dependent thresholds required to activate various arms of the DDR pathway. The study of such analogs helps to confirm that the observed cellular response is a direct result of DNA polymerase inhibition rather than an off-target effect. frontiersin.org

Application in Cell Cycle Synchronization Experiments

Development of this compound-Based Chemical Tools

Chemical probes are essential for dissecting complex biological processes. nih.govacs.org The development of derivatives from a natural product scaffold, like that of aphidicolin and its metabolites, can yield valuable tools for target identification and visualization. nih.govrsc.org

Affinity probes are created by chemically modifying a bioactive small molecule to include a reactive group or an affinity tag (like biotin) via a linker. researchgate.netfrontiersin.org These probes are used to isolate and identify the cellular binding partners of the small molecule, a process central to chemical proteomics. eu-openscreen.eunih.gov An affinity probe based on this compound would involve attaching a linker to a position on the molecule that does not disrupt its (albeit reduced) binding to DNA polymerase. The ketone at the C-3 position itself could potentially serve as a chemical handle for conjugation. Such a probe, when incubated with cell lysates, would theoretically bind to its protein targets. The entire complex could then be captured on an affinity matrix (e.g., streptavidin beads if biotinylated), allowing for the enrichment and subsequent identification of target proteins by mass spectrometry. researchgate.netchemrxiv.org While this approach is well-established for many natural products, specific examples of affinity probes synthesized directly from a this compound scaffold are not prominent in the literature, likely due to the superior potency of the parent compound, aphidicolin, making it a more attractive starting point for probe development.

Fluorescent analogs are powerful tools for visualizing the subcellular localization of a molecule and its targets within living cells. mdpi.com These are synthesized by conjugating a fluorophore (a fluorescent dye) to the small molecule of interest. thno.orgnih.gov The design of a fluorescent analog of this compound would require careful selection of the fluorophore and the attachment site to ensure that the biological activity and cell permeability are not compromised. nih.gov For instance, a small, environmentally sensitive fluorophore could be attached via a linker to a non-critical position on the this compound structure. This would allow researchers to use techniques like fluorescence microscopy to track the compound's distribution in real-time, potentially observing its accumulation in the nucleus where DNA replication occurs. As with affinity probes, the development of fluorescent analogs has largely focused on the more potent aphidicolin scaffold to maximize the signal-to-noise ratio in imaging experiments.

Synthesis of Affinity Probes for Target Identification

In Vitro Model Systems for Studying Compound Activity

In vitro systems are indispensable for characterizing the metabolism and activity of compounds like this compound in a controlled environment. nih.gov Key model systems used in its study include:

Isolated Enzyme Assays: The most direct way to assess activity is to measure the inhibition of purified DNA polymerases (e.g., DNA polymerase α, δ, and ε) in the presence of the compound. These assays confirmed that this compound is a significantly weaker inhibitor than aphidicolin. nih.govnih.gov

Cell-Based Assays: The activity of this compound has been evaluated in cancer cell line models, such as the P-388 leukemic test system. nih.gov In these in vitro models, it consistently demonstrates lower cytotoxic or anti-proliferative activity compared to aphidicolin. nih.gov

Microsomal Systems: Rat liver microsomes are frequently used as an in vitro model for studying drug metabolism by cytochrome P-450 enzymes. nih.gov Studies using this system demonstrated the rapid conversion of aphidicolin to this compound, identifying it as the major metabolic pathway for the compound's inactivation. nih.gov

Microbial Transformation: Various microorganisms can be used as biocatalysts to generate metabolites of a parent compound. nih.gov Microbial transformation experiments with this compound as the starting material have been used to produce further derivatives, which are then isolated and tested for biological activity. nih.gov

Microbial SystemMetabolite(s) Produced from this compound
Chaetomium sp.3-epiaphidicolin
Streptomyces lavendulae6β-hydroxy-3-ketoaphidicolin
Aspergillus sp.19-nor-16,17-dihydroxyaphidicolan-3-one

This table summarizes the metabolites generated from this compound using different microbial transformation systems, as identified in research studies. nih.gov

Biochemical Assays with Purified Enzymes and Proteins

Biochemical assays have been crucial in defining the activity profile of this compound, primarily focusing on its interaction with DNA polymerases. Research involving purified enzymes has established that this compound is a product of the metabolic transformation of aphidicolin. researchgate.netresearchgate.net This conversion, the oxidation of the 3-hydroxyl group to a ketone, is catalyzed by a specific constitutive cytochrome P-450 isozyme found in rat liver microsomes. researchgate.netresearchgate.net

The primary target of this compound, like its precursor, is DNA polymerase α, a key enzyme in eukaryotic DNA replication. researchgate.netresearchgate.net However, its inhibitory potency is significantly attenuated. Studies have consistently shown that this compound exhibits approximately 10% of the inhibitory activity of aphidicolin against DNA polymerase α. researchgate.netresearchgate.netscielo.br This metabolic conversion represents a major pathway for the bioinactivation of aphidicolin. researchgate.netscielo.br Further metabolism of this compound leads to 18-dehydroxymethylation, producing 18-noraphidicolinones, which are inactive as inhibitors of DNA polymerase α. researchgate.netresearchgate.net

These findings are central to structure-activity relationship (SAR) studies, which explore how chemical modifications to the aphidicolin structure affect its biological function. nih.govjst.go.jp The reduced activity of this compound underscores the importance of the 3α-hydroxyl group on the A-ring of the aphidicolin scaffold for potent inhibition of DNA polymerase α. nih.gov

Table 1: Comparative Inhibitory Activity against DNA Polymerase α

Compound Relative Inhibitory Activity Reference
Aphidicolin 100% researchgate.netresearchgate.net
This compound ~10% researchgate.netresearchgate.netscielo.br

Cellular Assays in Various Cell Lines

Information regarding the specific use of isolated this compound in cellular assays is limited, largely because it is viewed as a less active metabolite of aphidicolin. scielo.br One study noted that this compound, along with a related compound, demonstrated modest cytotoxicity against a panel of eight human tumor cell lines. researchgate.net However, specific details regarding the cell lines tested and the corresponding efficacy data (such as IC50 values) are not extensively documented in the available literature.

Conversely, other research characterizes this compound (also referred to as 3-oxo-aphidicolin) as essentially inactive in mammalian cells, which aligns with its role as a product of a bio-inactivation pathway. scielo.br This perspective is supported by the fact that its formation from aphidicolin leads to a significant loss of inhibitory activity against DNA polymerase α. scielo.br The compound has been assigned the National Cancer Institute (NCI) identifier NSC 346198, indicating its inclusion in screening programs, though the outcomes of these screenings are not widely published. wikimedia.org While aphidicolin itself is a well-known agent for inducing cell cycle synchronization at the G1/S phase boundary by inhibiting DNA synthesis, similar detailed cellular studies focusing specifically on this compound are not prominently featured in research literature. researchgate.netresearchgate.net

Contribution to Understanding Fundamental Biological Processes

The investigation of this compound has made significant contributions to the understanding of several fundamental biological and pharmacological processes.

Firstly, the study of its formation and activity is integral to understanding the pharmacokinetics and metabolism of aphidicolin. researchgate.netscielo.br It demonstrates a classic drug inactivation pathway, where a potent biological inhibitor is rendered significantly less active by metabolic enzymes. This research highlights the critical role of cytochrome P-450-mediated metabolism in determining the efficacy and clearance of xenobiotics. researchgate.netresearchgate.net

Secondly, the characterization of this compound has refined the understanding of the structure-activity relationships required for the inhibition of eukaryotic DNA polymerases. nih.govjst.go.jp By comparing the potent activity of aphidicolin with the diminished activity of this compound, researchers have been able to deduce the critical importance of specific functional groups, such as the 3α-hydroxyl group, for effective binding to and inhibition of DNA polymerase α. nih.gov This knowledge is fundamental to the fields of enzymology and medicinal chemistry for the rational design of more specific and potent enzyme inhibitors.

Finally, by serving as a less active counterpart to aphidicolin, this compound helps validate the role of DNA polymerase α in DNA replication. researchgate.net The correlation between the inhibition of this specific enzyme and the resulting block in cell division provides strong evidence for the enzyme's central function in the DNA replication process. researchgate.net

Table 2: List of Mentioned Compounds

Compound Name
This compound
18-noraphidicolinones
Aphidicolin
Aphidicolin glycinate (B8599266)
3-deoxy-aphidicolin

Future Directions and Emerging Research Avenues for 3 Ketoaphidicolin

Discovery of Novel Molecular Targets and Pathways

While the parent compound aphidicolin (B1665134) is a well-documented inhibitor of DNA polymerase alpha, 3-ketoaphidicolin is recognized as an intermediate in its metabolic inactivation, rendering it less potent against this specific target. researchgate.netresearchgate.netresearchgate.netoup.com The oxidation at the C-3 position is a key structural change that reduces its inhibitory activity. scielo.br However, this structural alteration opens up the possibility that this compound may interact with other, currently unknown, molecular targets and cellular pathways.

Future research will likely focus on identifying these novel interactions. Methodologies that have been successful in identifying targets for other small molecules, such as affinity-based proteomics and genetic screening approaches, could be applied. nih.govnih.gov For instance, forward-genetics screens, which identify genetic mutations that confer resistance to a compound, have been used to discover that the antitumor toxin CD437 directly targets DNA polymerase α (POLA1), providing a powerful model for how novel targets of this compound or its analogs could be identified. researchgate.net The exploration of its effects on various cellular processes beyond DNA replication is a priority. Understanding its potential role in pathways like cell cycle regulation, apoptosis, or even unexpected areas such as ferroptosis, which was identified as a mechanism for the natural compound honokiol, could reveal new therapeutic applications. nih.gov

Table 1: Potential Avenues for Novel Target Discovery for this compound

Research Approach Description Potential Outcome
Affinity-Based Proteomics Immobilizing a this compound derivative on a solid support to "pull down" interacting proteins from cell lysates. Identification of direct binding partners and protein complexes.
Forward Genetic Screens Treating mutagenized cell populations with this compound analogs to select for resistant clones and identify the causative mutations. Uncovering proteins and pathways essential for the compound's mechanism of action. researchgate.net
Phenotypic Screening Assessing the effects of this compound across a wide range of cell-based assays that measure diverse biological functions. Revealing unexpected biological activities and suggesting novel pathways for investigation.

| Computational Modeling | Using the structure of this compound to virtually screen against libraries of known protein structures to predict potential binding interactions. | Generating hypotheses for target engagement that can be tested experimentally. nih.gov |

Advanced Synthetic Methodologies for Complex Analog Generation

The generation of a diverse library of this compound analogs is crucial for exploring its structure-activity relationships and developing more potent or selective compounds. Semisynthetic approaches starting from the natural product aphidicolin have already been explored. For example, the synthesis of 3-oxime-aphidicolin was a rational approach designed to block the metabolic oxidation at the C-3 position, which typically leads to the less active 3-keto form, and to improve its leishmanicidal activity. researchgate.netscielo.brsemanticscholar.org

Future work will require more advanced and versatile synthetic methodologies to create analogs that are not easily accessible through simple modifications. These strategies focus on efficiency, selectivity, and stereochemical control. adelaide.edu.au

Key areas for development include:

Multi-component Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product, which can rapidly generate structural diversity around the this compound core. linfield.edu

Late-Stage Functionalization: Developing methods to selectively introduce chemical groups onto the complex tetracyclic scaffold at a late stage in the synthesis. This allows for the rapid creation of a variety of derivatives from a common advanced intermediate.

Catalytic Methods: Employing modern organometallic catalysts to achieve transformations that are difficult to perform using classical reagents, such as stereoselective reductions or C-H activation to introduce new functional groups. adelaide.edu.au

Fragment-Based Synthesis: Combining fragments of the this compound structure with other chemical motifs to create hybrid molecules with potentially novel biological activities.

These advanced methods will enable the systematic exploration of the chemical space around this compound, facilitating the optimization of properties like target affinity, selectivity, and pharmacokinetic profiles. beilstein-journals.org

Exploration of Synergistic Interactions with Other Research Compounds

A growing strategy in chemical biology and drug discovery is the use of combination therapies, where two or more compounds produce an effect greater than the sum of their individual effects—a phenomenon known as synergy. nih.gov Exploring the synergistic potential of this compound and its derivatives could unlock new therapeutic avenues, enhance efficacy at lower concentrations, and potentially circumvent resistance mechanisms. nih.gov

Although specific synergistic studies involving this compound are not yet reported, the rationale for such investigations is strong. Given its relationship to aphidicolin, a DNA replication inhibitor, promising combinations could include:

Other DNA Damaging Agents or Repair Inhibitors: Combining a this compound analog with compounds that induce DNA damage (e.g., certain chemotherapeutics) or inhibit DNA repair pathways could lead to synthetic lethality in cancer cells.

Cell Cycle Checkpoint Inhibitors: Since aphidicolin arrests the cell cycle, analogs of this compound might synergize with inhibitors of key cell cycle regulators, such as CDK4/6 inhibitors. researchgate.net

Antimicrobial or Antiparasitic Agents: In the context of infectious diseases, combining a this compound derivative with existing antimicrobial or antiparasitic drugs could enhance their potency and broaden their spectrum of activity, a strategy well-documented for antimicrobial peptides. nih.gov

The systematic evaluation of such combinations, often quantified using methodologies like the Loewe Additivity or Bliss Independence models, will be a valuable direction for future research. nih.gov

Development of Engineered Biosynthetic Pathways for Diversification

The natural production of aphidicolin by fungi like Cephalosporium aphidicola presents an opportunity for biosynthetic engineering. researchgate.net By manipulating the genetic pathways responsible for producing the aphidicolane skeleton, it may be possible to generate this compound directly or to create a diverse array of novel analogs that are difficult to access through chemical synthesis alone. This approach, often termed synthetic biology, has been successfully applied to other complex natural products. researchgate.netnih.gov

Strategies for engineering the biosynthetic pathway of this compound could include:

Heterologous Expression: Transferring the entire biosynthetic gene cluster for aphidicolin into a more genetically tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. beilstein-journals.org

Enzyme Engineering: Modifying the enzymes within the pathway, particularly the cytochrome P450 monooxygenases or other oxidoreductases that are responsible for hydroxylating the aphidicolane core. Altering the specificity of these enzymes could lead to oxidation at different positions, creating a variety of novel derivatives.

Pathway Diversion: Introducing new enzymes from other organisms into the engineered host to intercept biosynthetic intermediates and convert them into new structures. biorxiv.org For example, introducing different types of glycosyltransferases, acyltransferases, or halogenases could produce glycosylated, acylated, or halogenated versions of this compound.

This approach offers a sustainable and powerful platform for generating chemical diversity, complementing traditional synthetic chemistry efforts. nih.gov

Integration with "Omics" Technologies for Comprehensive Mechanistic Insight

To gain a holistic understanding of the biological effects of this compound, it is essential to look beyond a single target and analyze its impact on the entire cellular system. "Omics" technologies, which involve the large-scale study of biological molecules, are powerful tools for this purpose. uninet.edunih.govazti.es Integrating these technologies can provide a comprehensive map of the molecular changes induced by the compound.

Table 2: Application of "Omics" Technologies in this compound Research

"Omics" Field Definition Potential Application for this compound
Genomics The study of an organism's complete set of DNA. azti.eshumanspecificresearch.org To identify genetic factors that influence sensitivity or resistance to this compound analogs.
Transcriptomics The analysis of all RNA transcripts, revealing gene expression patterns. azti.eshumanspecificresearch.org To determine which genes and signaling pathways are activated or suppressed upon treatment with the compound.
Proteomics The large-scale study of proteins, including their expression, modifications, and interactions. azti.eshumanspecificresearch.org To identify protein binding partners and to observe changes in protein expression and post-translational modifications that reveal the compound's mechanism of action.

| Metabolomics | The comprehensive analysis of all metabolites within a biological system. azti.eshumanspecificresearch.org | To uncover how this compound affects cellular metabolism and to identify biomarkers of its activity. |

By combining data from these different "omics" layers, researchers can build detailed models of how this compound perturbs cellular networks, leading to a much deeper mechanistic understanding and facilitating the discovery of biomarkers for its effects. uninet.edunih.gov

Potential for Developing New Chemical Biology Probes and Research Tools

A chemical probe is a small molecule designed to selectively bind and modulate a specific protein target, thereby enabling the study of that protein's function in complex biological systems. promega.co.uk If a unique molecular target for this compound or one of its high-affinity analogs is identified, the scaffold could serve as an excellent starting point for the development of new chemical biology probes. researchgate.net

The design of such probes would involve modifying the this compound structure to include:

An Affinity Handle: A group such as biotin (B1667282) or an alkyne/azide for "click" chemistry could be added. This would allow researchers to perform pull-down experiments to confirm target engagement and identify interacting proteins. researchgate.netnih.gov

A Reporter Group: A fluorescent dye could be attached to the molecule to allow for visualization of its subcellular localization using microscopy.

A Photo-activatable Crosslinker: A group that becomes reactive upon exposure to UV light could be incorporated to permanently link the probe to its target protein, facilitating its identification.

The creation of a high-quality, selective chemical probe based on the this compound scaffold, along with a structurally similar but biologically inactive control compound, would provide invaluable tools for the broader research community to dissect complex biological pathways. nih.govrsc.org

Q & A

Basic: What are the established protocols for synthesizing 3-Ketoaphidicolin, and how can researchers ensure reproducibility?

Answer:
Synthesis protocols for this compound should follow validated methodologies from peer-reviewed literature, emphasizing detailed reaction conditions (e.g., temperature, catalysts, solvents). Reproducibility requires meticulous documentation of steps, including purification techniques (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, HPLC purity ≥95%). Researchers should cross-reference protocols with primary literature and adhere to guidelines for reporting experimental procedures, such as including step-by-step descriptions and raw spectral data in supplementary materials .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?

Answer:
Conflicting data should be addressed through cross-validation:

Replicate experiments to rule out technical errors.

Compare with literature data for known analogs or derivatives .

Utilize complementary techniques (e.g., X-ray crystallography for structural confirmation).

Apply multivariate analysis to identify outliers or systematic biases.
Document discrepancies transparently in the discussion section, referencing limitations in instrumentation or sample preparation .

Basic: What criteria should guide the selection of analytical techniques for purity assessment of this compound?

Answer:
Select techniques based on compound properties and research goals:

  • HPLC/GC-MS for quantitative purity analysis.
  • NMR for structural integrity and impurity profiling.
  • Melting point for crystalline consistency.
    For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS). Always validate methods using certified reference materials and adhere to ICH guidelines for pharmaceutical-grade purity .

Advanced: What strategies optimize this compound's bioactivity in cell-based assays while accounting for inter-laboratory variability?

Answer:

Standardize cell lines and culture conditions (e.g., passage number, media composition).

Include positive/negative controls (e.g., aphidicolin as a comparator).

Use orthogonal assays (e.g., flow cytometry for cell cycle arrest, Western blot for target protein inhibition).

Apply statistical rigor (e.g., ANOVA with post-hoc tests, power analysis for sample size).
Report detailed protocols in supplementary materials to enable replication .

Basic: How can researchers formulate a focused research question on this compound's mechanism of action using frameworks like PICO or FINER?

Answer:

  • PICO Framework :
    • Population : Cancer cell lines (e.g., HeLa).
    • Intervention : this compound exposure.
    • Comparison : Untreated cells or aphidicolin-treated controls.
    • Outcome : Inhibition of DNA polymerase α.
  • FINER Criteria : Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant. For example: "Does this compound exhibit selective inhibition of DNA polymerase α in glioblastoma cells compared to normal astrocytes?" .

Advanced: How should researchers design a study to reconcile inconsistent bioactivity data for this compound across published studies?

Answer:

Conduct a systematic review to aggregate and critically appraise existing data, identifying methodological heterogeneity (e.g., assay types, dosage ranges) .

Perform meta-analysis to quantify effect sizes and variability.

Design replication studies under standardized conditions, adjusting variables (e.g., cell viability endpoints, incubation times).

Engage in collaborative validation with independent labs to reduce bias .

Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Answer:

  • Non-linear regression (e.g., log-dose vs. response) to calculate IC₅₀ values.
  • Student’s t-test or Mann-Whitney U test for pairwise comparisons.
  • Hill slope analysis to assess cooperativity in enzyme inhibition.
    Report confidence intervals and p-values, adhering to journal guidelines for transparency .

Advanced: How can computational models predicting this compound’s molecular interactions be experimentally validated?

Answer:

Docking studies : Compare predicted binding poses with crystallographic data (if available).

Site-directed mutagenesis : Test key residues identified in silico.

Isothermal titration calorimetry (ITC) : Measure binding affinity.

Kinetic assays : Validate inhibition constants (Kᵢ) against model predictions.
Discrepancies should prompt re-evaluation of force fields or sampling algorithms .

Basic: How should researchers conduct a literature review to identify gaps in this compound’s pharmacological applications?

Answer:

Search databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., MeSH terms: "DNA polymerase inhibitors," "anticancer agents").

Screen abstracts for relevance, excluding non-peer-reviewed sources.

Map themes (e.g., efficacy, toxicity) and identify understudied areas (e.g., combinatorial therapies).

Use citation tracking to locate seminal studies and recent advancements .

Advanced: What methodologies are suitable for assessing this compound’s stability under varying storage conditions?

Answer:

Accelerated stability studies : Expose samples to elevated temperatures/humidity, monitoring degradation via HPLC.

Forced degradation : Use acid/base hydrolysis, oxidative stress, or photolysis to identify degradation products.

Kinetic modeling : Calculate shelf-life using Arrhenius equations.

Long-term real-time studies under recommended storage conditions. Document deviations in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.